molecular formula C13H12ClN B2954453 2-(4-Chlorophenyl)-4-methylaniline CAS No. 1179975-75-7

2-(4-Chlorophenyl)-4-methylaniline

Cat. No.: B2954453
CAS No.: 1179975-75-7
M. Wt: 217.7
InChI Key: AMGLOVUWWOQNGV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and various halogenated derivatives. These products have significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Scientific Research Applications

2-(4-Chlorophenyl)-4-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the methyl group.

    4-Methylaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methylaniline: Similar structure with different substitution pattern.

Uniqueness

2-(4-Chlorophenyl)-4-methylaniline is unique due to the presence of both chlorine and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLOVUWWOQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-bromo-4-methylaniline and 4-chlorobenzene boronic acid were combined to form 2-(4-chlorophenyl)-4-methylaniline,
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